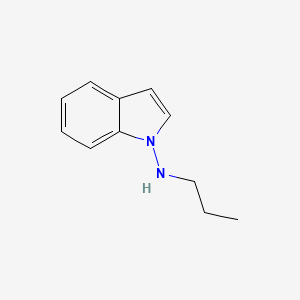

1H-Indol-1-amine, N-propyl-

Description

Significance of Indole (B1671886) Scaffolds in Modern Medicinal Chemistry and Chemical Biology

The indole scaffold is a privileged structure in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the development of a wide array of indole-containing drugs with diverse therapeutic applications. The structural rigidity and the presence of a nitrogen atom that can act as both a hydrogen bond donor and acceptor allow indole derivatives to interact with a variety of biological receptors and enzymes.

The significance of the indole nucleus is underscored by its presence in numerous approved drugs and clinical candidates targeting a spectrum of diseases. These include treatments for cancer, infectious diseases, inflammatory disorders, metabolic conditions, and neurodegenerative diseases. nih.govebi.ac.uk The ability to readily modify the indole ring at various positions allows for the fine-tuning of a compound's pharmacological profile, making it an attractive starting point for drug discovery programs. nih.gov

Historical Context and Evolution of Research on N-Substituted Indoleamine Derivatives

The exploration of N-substituted indoleamine derivatives has a rich history, particularly in the context of neuropharmacology. A significant focus of this research has been the development of agents to treat Alzheimer's disease (AD). A key challenge in AD is the deficit in multiple neurotransmitter systems, including the cholinergic and adrenergic pathways. acs.org

In the 1990s, a research program was initiated to discover compounds that could address these multifaceted biochemical deficits. acs.org This led to the synthesis and evaluation of a series of novel N-(4-pyridinyl)-1H-indol-1-amines. nih.govacs.org The rationale was to combine the properties of aminopyridines, known to enhance the release of acetylcholine (B1216132) and norepinephrine, with a more lipophilic indole structure. acs.org

From this extensive investigation, a specific compound, N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, later known as besipirdine (B1666854), was identified as a promising clinical candidate. nih.govacs.org Besipirdine demonstrated a unique biological profile, exhibiting both cholinomimetic and adrenergic properties. nih.govacs.org The synthesis of besipirdine involved the N-propylation of N-(4-pyridinyl)-1H-indol-1-amine. acs.org This historical development of a more complex analogue provides the primary research context for the simpler, parent compound, 1H-Indol-1-amine, N-propyl-.

Current Research Landscape and Opportunities for 1H-Indol-1-amine, N-propyl- and Related Analogues

While much of the detailed research has focused on more complex derivatives like besipirdine, the underlying scaffold of N-substituted indol-1-amines, including 1H-Indol-1-amine, N-propyl-, continues to be of interest. The N-propyl substituent plays a crucial role in modulating the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule.

Current research into N-substituted indoles remains a vibrant area. For example, recent studies have explored N-substituted indole derivatives as potential antibacterial agents. latrobe.edu.au Specifically, indole analogues with an N-propyl amino chain have been synthesized and are awaiting evaluation for their biological activity against strains of Escherichia coli. latrobe.edu.au This suggests that even simpler N-propyl indoleamines could have untapped potential in areas beyond neuropharmacology.

Furthermore, the synthesis of various N-substituted indole derivatives continues to be refined, with studies focusing on their anti-inflammatory and antioxidant activities. researchgate.net The core structure of 1H-Indol-1-amine, N-propyl- offers a foundational template that can be further modified. The exploration of different substituents on the indole ring, in combination with the N-propyl-1-amine moiety, could lead to the discovery of novel compounds with a range of biological activities. The uniqueness of the 1H-indole-1-propylamine structure lies in its specific combination of the indole core with a propylamine (B44156) side chain, which can be a basis for developing compounds with enhanced selectivity and potency at various biological targets. smolecule.com

Below are data tables detailing the chemical properties of the parent compound, 1H-Indol-1-amine, and a closely related N-propylated indole.

Table 1: Chemical Properties of 1H-Indol-1-amine

| Property | Value |

| CAS Number | 53406-38-5 |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| Melting Point | 40 °C |

| Boiling Point | 296.2±23.0 °C (Predicted) |

| Density | 1.18±0.1 g/cm³ (Predicted) |

| pKa | 7.05±0.70 (Predicted) |

| Data sourced from ChemicalBook chemicalbook.com |

Table 2: Chemical and Physical Properties of 1-propyl-1H-indole

| Property | Value |

| CAS Number | 16885-94-2 |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| XLogP3 | 3.5 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Data sourced from PubChem nih.gov |

Structure

3D Structure

Properties

CAS No. |

133054-77-0 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

N-propylindol-1-amine |

InChI |

InChI=1S/C11H14N2/c1-2-8-12-13-9-7-10-5-3-4-6-11(10)13/h3-7,9,12H,2,8H2,1H3 |

InChI Key |

ZKXLBNMUYTUYPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 1h Indol 1 Amine, N Propyl and Its Derivatives

Regioselective Synthesis of N-Alkyl-1H-Indol-1-amine Architectures

The selective introduction of an alkyl group, such as a propyl group, onto the nitrogen atom of the indole-1-amine core is a significant synthetic challenge. The relative inertness of the indole (B1671886) nitrogen towards electrophiles necessitates the development of specialized methodologies. rsc.org

Direct N-Alkylation Approaches on the Indole-1-amine Nitrogen

Direct N-alkylation of the indole nucleus is a primary strategy for synthesizing N-substituted indoles. rsc.orgresearchgate.net Traditional methods often involve a two-step process: the formation of an indole anion using a strong base, followed by reaction with an alkylating agent. google.com However, these methods can suffer from drawbacks such as the need for stoichiometric amounts of strong bases and the use of hazardous alkylating agents. google.com

More recent advancements have focused on catalytic methods to achieve direct N-alkylation under milder conditions. One such method involves a copper-catalyzed reductive cross-coupling reaction between N-tosylhydrazones and indole reagents. rsc.orgrsc.org This approach, utilizing copper iodide as a catalyst and potassium hydroxide (B78521) as a base, allows for the synthesis of a variety of N-alkylated indoles in moderate to good yields. rsc.orgrsc.org The reaction tolerates a range of functional groups on both the N-tosylhydrazone and the indole, making it a versatile tool for generating structural diversity. rsc.org For instance, the reaction of indole with various N-tosylhydrazones derived from different aldehydes and ketones has been successfully demonstrated. rsc.orgrsc.org

Another approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalytic base for the N-alkylation of indoles with agents like dimethyl carbonate (DMC) and dibenzyl carbonate (DBC). google.com This method offers high yields under mild conditions and can be performed with or without an ionic liquid, and with conventional heating or microwave irradiation. google.com

The regioselectivity of N-alkylation can be influenced by various factors, including the choice of base, solvent, and the nature of substituents on the indole ring. For example, in the case of indazoles, a related heterocyclic system, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in alkylation reactions. beilstein-journals.org

| Catalyst/Base System | Alkylating Agent | Indole Substrate | Product | Yield (%) | Reference |

| CuI / KOH | N-Tosylhydrazones | Indole | N-Alkylated Indoles | Moderate to Good | rsc.orgrsc.org |

| DABCO (catalytic) | DMC / DBC | 5-Bromoindole | N-Methyl/N-Benzyl-5-bromoindole | Quantitative | google.com |

| NaH / THF | Alkyl Bromide | 3-Substituted Indazoles | N-1 Alkylindazoles | >99% Regioselectivity | beilstein-journals.org |

Multicomponent Reaction Protocols for N-Propyl Introduction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. rsc.orgsemanticscholar.orgnih.govnih.gov These reactions are particularly valuable for creating molecular diversity and are increasingly being applied to the synthesis of indole derivatives. rsc.orgnih.gov

One example of an MCR for indole functionalization involves the reaction of an indole, formaldehyde, and an amino hydrochloride to assemble indole-fused oxadiazepines. semanticscholar.org By modifying the reaction conditions and introducing sodium thiosulfate, the reaction can be directed to produce indole-fused thiadiazepines. semanticscholar.org While this specific example does not directly yield N-propyl-1H-indol-1-amine, the principle of using MCRs to introduce nitrogen-containing functionalities to the indole core is highly relevant.

Another MCR involves the silver-catalyzed reaction of 2-alkynylbenzaldehydes, amines, and indoles to produce 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines. acs.org This reaction is compatible with various indoles and amines, including alkyl amines, suggesting a potential pathway for the introduction of an N-propyl group. acs.org

Furthermore, a one-pot, three-component synthesis of gramine (B1672134) analogues has been achieved through the reaction of indole or N-methylindole with an aromatic aldehyde and heteroaryl amines under solvent- and catalyst-free conditions. benthamdirect.comerciyes.edu.tr This demonstrates the feasibility of green MCRs for indole derivatization.

A three-component domino reaction of arylamine, arylglyoxal, and either 4-hydroxycoumarin (B602359) or 4-hydroxy-6-methyl-2-pyrone (B586867) provides a metal-free, one-pot route to functionalized indole derivatives. semanticscholar.org The reaction proceeds through a Knoevenagel condensation followed by inter- and intramolecular nucleophilic additions. semanticscholar.org

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| MCR | Indole, Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines/thiadiazepines | Modular assembly of seven-membered heterocycles | semanticscholar.org |

| Silver-catalyzed MCR | 2-Alkynylbenzaldehydes, Amines, Indoles | 1-(1H-Indol-3-yl)-1,2-dihydroisoquinolines | Good yields under mild conditions | acs.org |

| Solvent-free MCR | Indole/N-methylindole, Aromatic aldehyde, Heteroaryl amines | Gramine analogues | Green, efficient, and convenient | benthamdirect.comerciyes.edu.tr |

| Domino Reaction | Arylamine, Arylglyoxal, 4-Hydroxycoumarin/pyrone | Functionalized Indole Derivatives | Metal-free, one-pot, high yields | semanticscholar.org |

Stereoselective Synthesis and Chiral Resolution Techniques for 1H-Indol-1-amine Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry. For derivatives of 1H-indol-1-amine, achieving stereoselectivity can be approached through asymmetric synthesis or by resolving a racemic mixture.

Organocatalyzed Asymmetric Syntheses of Related N-N Atropisomeric Indole Scaffolds

Atropisomers are stereoisomers arising from restricted rotation around a single bond. snnu.edu.cn The asymmetric synthesis of N-N atropisomeric indole scaffolds represents a significant challenge in organic synthesis. snnu.edu.cnnih.gov Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of these complex structures. nih.govnih.govresearchgate.net

One strategy involves the organocatalytic asymmetric Paal-Knorr reaction of N-aminoindoles with 1,4-diketones. nih.gov This method, catalyzed by a chiral phosphoric acid, allows for the de novo formation of N-N axially chiral indole scaffolds, affording N-pyrrolylindoles in high yields and with excellent atroposelectivities (up to 98% yield, 96% ee). nih.gov This approach is also applicable to the synthesis of N-N axially chiral bispyrroles. nih.gov

Another innovative approach is the oxidative N-heterocyclic carbene (NHC) catalyzed (3+3) cycloaddition, which allows for the direct catalytic synthesis of N-N atropisomers with the simultaneous creation of contiguous axial and central chirality. nih.govresearchgate.net This method has been used to synthesize structurally diverse N-N axially chiral pyrroles and indoles. nih.gov

| Catalytic System | Reaction Type | Substrates | Product | Enantioselectivity | Reference |

| Chiral Phosphoric Acid | Asymmetric Paal-Knorr | N-aminoindoles, 1,4-diketones | N-N Axially Chiral Indoles | up to 96% ee | nih.gov |

| N-Heterocyclic Carbene (NHC) | Oxidative (3+3) Cycloaddition | Isothiourea, Cinnamaldehyde | N-N Axially Chiral Pyrroles/Indoles | Excellent | nih.govresearchgate.net |

Crystallization-Induced Dynamic Resolution for Enantiomeric Enrichment

Crystallization-induced dynamic resolution (CIDR) is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. researchgate.netnih.gov This method combines the selective crystallization of one diastereomer from a solution with the in-situ racemization of the other diastereomer in the mother liquor. whiterose.ac.uk

A notable application of this technique is the resolution of α-substituted carboxylic acids through the formation of diastereomeric salts with chiral amines. researchgate.netnih.gov For example, racemic α-bromo acids have been successfully resolved using (1R,2S)-2-amino-1,2-diphenylethanol in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide, achieving high yields and enantiomeric excess. researchgate.netnih.gov Further enrichment to enantiomeric homogeneity can often be achieved by crystallization. researchgate.netnih.gov

Similarly, crystallization-induced dynamic kinetic resolution (DKR) of phenylglycine amide has been successfully carried out using a substituted salicylaldehyde (B1680747) as a racemization catalyst in the presence of a resolving agent, achieving yields upwards of 82% with an enantiomeric excess greater than 99%. sioc-journal.cn The resolving agent and the mother liquor containing the racemization catalyst can often be recycled, making the process more efficient. sioc-journal.cn

While direct examples for 1H-indol-1-amine, N-propyl- are not explicitly detailed, the principles of CIDR and DKR are broadly applicable to chiral amines and their derivatives, suggesting a viable pathway for the enantiomeric enrichment of chiral 1H-indol-1-amine derivatives. whiterose.ac.uk

Green Chemistry Approaches in Indole-1-amine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgtandfonline.comopenmedicinalchemistryjournal.com

The use of multicomponent reactions, as discussed earlier, is inherently a green approach as it often leads to higher atom economy and reduces the number of synthetic steps and purification procedures. rsc.orgbenthamdirect.comerciyes.edu.tr Performing these reactions under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) further enhances their green credentials. rsc.orgbenthamdirect.comerciyes.edu.tropenmedicinalchemistryjournal.com For example, a one-pot, three-component synthesis of gramine analogues has been achieved under solvent- and catalyst-free conditions, highlighting a very green approach. benthamdirect.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the synthesis of indole derivatives. tandfonline.com Various indole syntheses, including the Fischer indole synthesis, have been adapted to use microwave irradiation, often in combination with green catalysts or solvents. tandfonline.com

The development of synthetic methods that utilize renewable starting materials is also a key aspect of green chemistry. rsc.org Recent research has demonstrated the synthesis of biologically active indoles from lignin-derived aromatic platform chemicals, showcasing a sustainable pathway to these important heterocycles. rsc.org This approach uses catalytic strategies and mild reaction conditions in environmentally friendly solvents like a methanol/water mixture. rsc.org

Utilization of Ionic Liquids in Derivatization Protocols

Ionic liquids (ILs), which are organic salts with melting points below 100°C, have emerged as promising solvents and catalysts for the chemical modification of various compounds, including heterocycles like indole. mdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, offer significant advantages in derivatization protocols. mdpi.com While direct studies on the derivatization of 1H-Indol-1-amine, N-propyl- in ionic liquids are not extensively documented, the principles derived from research on other complex molecules, like carbohydrates and cellulose, are applicable. mdpi.comnih.gov

The derivatization of molecules in ILs often involves reactions like esterification and etherification. For indoleamines, this could translate to acylation or alkylation reactions at the amine or indole nitrogen. The choice of IL is critical, as its cation and anion can influence reaction rates and selectivity. researchgate.net For instance, ILs can be designed with biologically active components, creating "dual-function" compounds where the solvent itself can be part of the final molecular design. researchgate.netresearchgate.net The high dissolution power of certain ILs can overcome the solubility challenges often encountered with complex organic molecules, facilitating homogeneous reaction conditions and potentially leading to higher yields and purer products. mdpi.com A key challenge remains the purity of the ILs themselves, as trace impurities can drastically alter reaction outcomes. mdpi.com

Table 1: Potential Applications of Ionic Liquids in Indoleamine Derivatization

| Feature of Ionic Liquid | Potential Application for 1H-Indol-1-amine, N-propyl- Derivatization | Rationale/Benefit |

|---|---|---|

| High Polarity & Tunability | Serve as a solvent for acylation or sulfonation reactions. | Enhances solubility of both the indoleamine substrate and polar reagents, leading to a homogeneous reaction environment. |

| Catalytic Activity | Act as a catalyst for condensation reactions with aldehydes or ketones. | The acidic or basic nature of the IL can be tuned to catalyze the formation of Schiff bases or related C-N bonds. |

| Low Volatility | Enable reactions at high temperatures with minimal solvent loss. | Allows for a wider range of reaction conditions and simplifies product recovery, aligning with green chemistry principles. |

| Task-Specific Design | Use of ILs with functionalized cations or anions. | Can introduce specific functionalities or act as a phase-transfer catalyst, improving reaction efficiency. researchgate.net |

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering dramatic reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. lmaleidykla.ltscispace.com This technique is particularly effective for the synthesis of heterocyclic compounds, including indole derivatives. mdpi.comresearchgate.net

The application of microwave irradiation can accelerate various reactions relevant to the synthesis and derivatization of 1H-Indol-1-amine, N-propyl-. For instance, the Fischer indole synthesis, a classical method for creating the indole ring, can be significantly expedited under microwave conditions. scispace.com Furthermore, functionalization reactions such as N-alkylation and palladium-catalyzed cross-couplings are well-suited for microwave heating. mdpi.comnih.gov In one example, the nucleophilic displacement of a bromine atom from an N-alkylated bromoindole derivative was successfully performed under microwave conditions to yield tryptamine-based compounds. nih.gov Similarly, various indole-3-carboxylate (B1236618) derivatives have been efficiently synthesized from functionalized anilines via microwave-assisted palladium-catalyzed intramolecular oxidative coupling. mdpi.com This method highlights the potential for rapid and regioselective construction of functionalized indoles. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| N-Substituted Acridine Synthesis | 4 hours | 5-10 minutes | Significant (e.g., 50-65% to 76-81%) | researchgate.net |

| Schiff Base Condensation | Several hours | 2-3 minutes | Often higher yields and cleaner reactions | scispace.comarabjchem.org |

| Pd-Catalyzed Cross-Coupling | 4-48 hours | 25-40 minutes | Generally good to excellent yields | lmaleidykla.lt |

Catalytic Cross-Coupling Reactions for Indole-1-amine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the indole scaffold. rsc.org These reactions are fundamental in medicinal chemistry for creating libraries of analogues for structure-activity relationship (SAR) studies. researchgate.netmdpi.com

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used palladium-catalyzed reactions due to its mild conditions, high functional group tolerance, and the stability of the boronic acid reagents. lmaleidykla.ltmdpi.com This reaction is instrumental for the arylation and heteroarylation of the indole nucleus.

Research has demonstrated the successful Suzuki-Miyaura coupling of halogenated indole derivatives with a variety of aryl and heteroaryl boronic acids. For example, 5-bromo-spiro[indole-2,2'-piperidine] derivatives have been coupled with (het)arylboronic acids under microwave-promoted conditions to give 5-arylated products in good to excellent yields. lmaleidykla.lt Another study achieved the regioselective C7-arylation of 4-sulfonamido-1H-indazoles (bioisosteres of indoles) via a Suzuki-Miyaura coupling, a previously challenging transformation. rsc.org These reactions proceeded effectively regardless of the electronic properties or steric hindrance of the substituents on the boronic acid partner. rsc.org However, it is noteworthy that certain catalytic systems may show poor reactivity with indole substrates, possibly due to coordination of the indole's nitrogen atom to the palladium catalyst, which can inhibit the catalytic cycle. acs.org The development of robust catalytic systems that are compatible with the indole core is therefore a continuing area of research. acs.org

Development of Novel Linker Architectures for Indole-Amine Conjugates

Design and Synthesis of Hydrocarbon Cages as Rigid Linkers

Rigid linkers, particularly those based on hydrocarbon cages like bicyclo[1.1.1]pentane (BCP), adamantane, and cubane, are increasingly used in drug design to precisely control the three-dimensional positioning of pharmacophores. latrobe.edu.auresearchgate.net Unlike flexible alkyl or PEG linkers, these saturated polycyclic scaffolds provide conformational constraint, which can lead to improved binding affinity and selectivity for a biological target. nih.govlatrobe.edu.au

The BCP motif, for example, has been recognized as an attractive bioisostere for benzene (B151609) rings and has been incorporated into inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme that contains an indoleamine substrate. researchgate.net The synthesis of indole analogues linked by rigid hydrocarbon scaffolds has been explored as a strategy to create novel hybrid antibacterial agents. latrobe.edu.au The rigidity of these linkers ensures a defined spatial arrangement between the indole pharmacophore and another bioactive molecule, which is essential for optimizing interactions with a target receptor or enzyme. latrobe.edu.auorkg.org

Table 3: Properties of Rigid Hydrocarbon Linkers

| Linker Type | Key Structural Feature | Application in Conjugate Design | Reference |

|---|---|---|---|

| Bicyclo[1.1.1]pentane (BCP) | Linear, rigid, mimics para-substituted benzene | Improves pharmacokinetic properties, acts as a rigid spacer in IDO1 inhibitors. | researchgate.net |

| Adamantane | Diamondoid, bulky, rigid | Provides a rigid scaffold for defined spatial positioning of functional groups. | latrobe.edu.au |

| Cubane | Strained cage, precise 1,4-disubstitution | Offers a unique geometric arrangement for appended pharmacophores. | latrobe.edu.auresearchgate.net |

| Bicyclo[3.1.1]heptane (BCHep) | Mimics meta-substituted benzene geometry | Provides a scaffold for substituent vectors that map onto meta-substituted arenes. | researchgate.net |

Amide Linkage Considerations in Conjugate Design

The amide bond is one of the most common linkages used in the design of chemical conjugates due to its high stability and synthetic accessibility. nih.govacs.org In the context of 1H-Indol-1-amine, N-propyl-, an amide bond could be formed by reacting the amine functionality with a carboxylic acid, creating a stable conjugate.

Advanced Spectroscopic and Structural Elucidation Techniques for 1h Indol 1 Amine, N Propyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-propyl-1H-indol-1-amine derivatives, both proton (¹H) and carbon-¹³ (¹³C) NMR are indispensable for a complete structural assignment.

Proton (¹H) NMR Analysis of N-Propyl-1H-Indol-1-amine Derivatives

Proton NMR (¹H NMR) spectroscopy provides critical data on the number, type, and connectivity of protons within a molecule. In N-propyl-1H-indol-1-amine derivatives, the characteristic chemical shifts and coupling patterns of the N-propyl group and the indole (B1671886) ring protons allow for detailed structural confirmation.

The protons of the n-propyl group typically appear as distinct signals in the aliphatic region of the spectrum. nih.gov For instance, in propylated-indole derivatives, the methyl (CH₃) protons of the propyl group are observed as a triplet at approximately 0.86 ppm. nih.gov The methylene (B1212753) (CH₂) protons adjacent to the methyl group appear as a quartet around 1.81 ppm, while the methylene protons directly attached to the indole nitrogen resonate as a triplet at about 4.16 ppm. nih.gov

The protons of the indole ring itself exhibit characteristic shifts in the aromatic region. For example, the C2-H proton of the indole ring often appears as a singlet between 7.51 and 7.76 ppm. nih.gov The other aromatic protons on the benzene (B151609) portion of the indole ring typically resonate in the range of 7.0 to 8.3 ppm, with their specific shifts and coupling patterns dependent on the substitution pattern of the indole nucleus. nih.gov The N-H proton of the amine, if present, can be observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| N-CH₂-CH₂-CH₃ | ~4.16 | triplet | nih.gov |

| N-CH₂-CH₂-CH₃ | ~1.81 | quartet | nih.gov |

| N-CH₂-CH₂-CH₃ | ~0.86 | triplet | nih.gov |

| Indole C2-H | 7.51 - 7.76 | singlet | nih.gov |

| Indole Aromatic Protons | 7.0 - 8.3 | multiplet | nih.gov |

Carbon (¹³C) NMR Analysis of N-Propyl-1H-Indol-1-amine Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environments. bhu.ac.in

For N-propyl-1H-indol-1-amine derivatives, the signals for the propyl group carbons appear in the aliphatic region of the spectrum. The carbons of the indole ring resonate in the aromatic region, typically between 100 and 140 ppm. The specific chemical shifts are influenced by the electronic effects of the N-propyl-amine substituent and any other groups present on the indole ring. For example, in some N,N-dialkylamino substituted anilines, which share some structural similarities, the alkyl carbons exhibit shifts that can be influenced by steric interactions. semanticscholar.org In N,N-bis[3-(1,8-naphthalimido)propyl]-N-propylamine, the propyl group carbons were observed at approximately 11.9, 20.2, and 55.5 ppm. mdpi.com

| Carbon | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| N-CH₂ | ~55.5 | mdpi.com |

| N-CH₂-CH₂ | ~20.2 | mdpi.com |

| -CH₃ | ~11.9 | mdpi.com |

| Indole Aromatic Carbons | 100 - 140 | bhu.ac.in |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This is crucial for confirming the identity of newly synthesized N-propyl-1H-indol-1-amine derivatives. HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm), enabling the differentiation between compounds with the same nominal mass but different elemental formulas. scispace.com

In addition to providing the molecular formula, HRMS can also reveal information about the structure of a molecule through the analysis of its fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments can provide clues about the connectivity of atoms within the original molecule. For indole derivatives, characteristic fragmentation patterns often involve cleavage of the side chain or fragmentation of the indole ring itself. The analysis of these patterns can help to confirm the presence of the N-propyl group and its attachment to the indole nitrogen.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. libretexts.org

For N-propyl-1H-indol-1-amine derivatives, the IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibration of the amine group typically appears as one or two bands in the region of 3300-3500 cm⁻¹. docbrown.info The C-H stretching vibrations of the aromatic indole ring and the aliphatic propyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.orgdocbrown.info The C=C stretching vibrations of the indole ring usually appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amine can be found in the fingerprint region, typically between 1020 and 1220 cm⁻¹. docbrown.info

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | docbrown.info |

| Aromatic C-H | Stretch | 3000 - 3100 | libretexts.org |

| Aliphatic C-H | Stretch | 2850 - 2960 | libretexts.org |

| C=C (Indole) | Stretch | 1450 - 1600 | libretexts.org |

| C-N (Amine) | Stretch | 1020 - 1220 | docbrown.info |

X-ray Crystallography for Solid-State Structural Determination and Conformation Elucidation

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. acs.org The most common of these techniques is Electronic Circular Dichroism (ECD), which is used to determine the enantiomeric purity and absolute configuration of chiral compounds. acs.org

If an N-propyl-1H-indol-1-amine derivative possesses a chiral center, for instance, through substitution on the propyl chain or the indole ring, it will exhibit a characteristic ECD spectrum. The spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are unique to a particular enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or with the spectra of related compounds of known configuration. Chiroptical methods have been successfully applied to determine the stereochemistry of complex indole alkaloids and other chiral nitrogen-containing heterocycles. nih.gov

Structure Activity Relationship Sar Investigations of 1h Indol 1 Amine, N Propyl Analogues

Impact of N-Substituent Modifications on Biological Activity

The substituents attached to the exocyclic amine at the 1-position of the indole (B1671886) ring play a critical role in modulating the biological activity of these compounds. Studies have explored the effects of the alkyl chain's length and branching, as well as the positional isomerism of the propyl group.

The length and structure of the N-alkyl side chain are crucial determinants of binding affinity and potency at various biological targets. Research on cannabimimetic indoles, a related class of compounds, has demonstrated that the N-1 alkyl chain is a key point of interaction with cannabinoid receptors. nih.gov Studies where the N-substituent was varied from a methyl to a heptyl group revealed that a minimum alkyl chain length of three carbons is necessary for high-affinity binding to both CB1 and CB2 receptors. nih.gov Optimal binding for this class of compounds was observed with a five-carbon side chain. nih.gov Extending the chain length beyond six carbons, for example to a heptyl group, leads to a significant reduction in binding affinity at both receptors. nih.gov

Table 1: Effect of N-Alkyl Chain Length on Cannabinoid Receptor Binding Affinity Data derived from studies on cannabimimetic indoles.

| N-Alkyl Chain Length | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |

| Methyl (1 carbon) | Low | Low |

| Ethyl (2 carbons) | Moderate | Moderate |

| Propyl (3 carbons) | High | High |

| Butyl (4 carbons) | High | High |

| Pentyl (5 carbons) | Optimal | Optimal |

| Hexyl (6 carbons) | High | High |

| Heptyl (7 carbons) | Decreased | Decreased |

The position of the propyl group is a critical factor influencing the pharmacological profile of indole-based compounds. Positional isomerism, in this context, refers to the attachment of the propyl group to different atoms within the 1H-Indol-1-amine framework. The primary comparison is between substitution on the exocyclic amine nitrogen (N-propyl-1H-indol-1-amine) and substitution on the indole ring nitrogen (1-propyl-1H-indole derivatives).

In general, N-unsubstituted indole analogues often exhibit higher potency compared to their N-substituted counterparts, suggesting that the hydrogen on the indole nitrogen can be crucial for activity in certain contexts. researchgate.net However, in the case of N-(4-pyridinyl)-1H-indol-1-amines, such as the Alzheimer's disease therapeutic candidate Besipirdine (B1666854), the N-propyl group is attached to the exocyclic amino nitrogen, which is, in turn, bonded to the indole N1 position. nih.govacs.org This specific arrangement is vital for its activity. The synthesis of Besipirdine involves the N-propylation of N-(4-pyridinyl)-1H-indol-1-amine, confirming the substitution is on the exocyclic amine. acs.org

Studies on other indole derivatives, such as (2-aminopropyl)indole (API) isomers, highlight the importance of the substituent's position on the indole ring itself. The 3-API and 5-API isomers, for example, are recognized as distinct psychoactive substances, demonstrating that moving the aminopropyl group from the 3-position to the 5-position of the indole ring drastically alters its properties. nih.gov While this relates to the position of an entire sidechain on the ring rather than just the N-propyl group, it underscores the principle that the spatial arrangement and attachment point of substituents are key determinants of biological function.

Influence of Substituents on the Indole Ring System

Modifications to the benzene (B151609) portion of the indole nucleus, including halogenation and the introduction of various aromatic or functional groups, significantly impact the bioactivity and efficacy of the parent compound.

The introduction of halogen atoms (fluorine, chlorine, bromine) onto the indole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens are electronegative and can withdraw electron density through the inductive effect, while also donating electron density via their lone pairs (mesomeric effect), thereby influencing how the molecule interacts with its biological target. quora.com

In SAR studies of various indole derivatives, halogenation has been shown to have a pronounced effect. For a series of 3-substituted-1H-imidazol-5-yl-1H-indoles with anti-MRSA activity, halogen substitution on the indole ring was found to enhance potency. nih.gov Specifically, analogues with a halogen at the 5-position were typically more active than those substituted at the 6-position. nih.gov In another study on 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position was found to be favorable for activity at the CB1 receptor. nih.gov However, the specific halogen did not seem to be a determining factor, as both 5-chloro and 5-fluoro substituents led to potent compounds. nih.gov

The position of the halogen is often critical. For certain CysLT1 selective antagonists, fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts, and substitution at the 7-position of the indole ring was found to be the most favorable, while substitution at the 4-position was the least favorable. researchgate.net

Table 2: Influence of Indole Ring Halogenation on Biological Activity

| Compound Series | Halogen & Position | Observed Effect on Activity |

| Anti-MRSA Indole-Imidazoles | 5-Halogen (Br, Cl, F) | Increased potency compared to 6-substituted counterparts. nih.gov |

| CB1 Allosteric Modulators | 5-Chloro / 5-Fluoro | Favorable for CB1 inhibitory activity. nih.gov |

| CysLT1 Antagonists | 7-Methoxy (vs. 4-position) | Most favorable substitution position for activity. researchgate.net |

| CysLT1 Antagonists | Fluorine vs. Chlorine | Fluorine substitution generally led to higher potency. researchgate.net |

The introduction of aromatic and heteroaromatic rings, either on the indole nucleus itself or on its substituents, can lead to significant changes in biological activity. These groups can engage in additional binding interactions, such as π–π stacking, with target proteins.

A prominent example is the series of N-(4-pyridinyl)-1H-indol-1-amines, which includes Besipirdine. nih.govacs.org In these molecules, a heteroaromatic pyridine ring is attached to the N1-exocyclic amine. This substitution is fundamental to the compound's activity as a potential therapeutic agent for Alzheimer's disease, conferring both cholinomimetic and adrenergic properties. nih.govacs.org The development of these analogues involved evaluating various heteroaryl substitutions to optimize the biological profile. nih.gov

Substitution on the indole ring itself is also a widely explored strategy. The indole framework is considered a "privileged" structure in drug discovery, and its decoration with other aromatic systems is a common approach to generate novel derivatives. nih.gov For instance, the synthesis of 2-phenylindoles bearing various substituents has been shown to be an effective strategy in developing new compounds. acs.org The electronic properties of these appended rings, whether they are electron-rich like N-methylpyrrole or part of a larger, more complex system, can dramatically alter the parent molecule's interaction with biological targets. nih.gov

The electronic nature of substituents on the indole ring significantly influences the molecule's reactivity and ability to bind to pharmacological targets. The indole nucleus can act as both a hydrogen bond donor and acceptor, and altering its electron density can fine-tune these interactions. researchgate.net

Electron-donating groups (EDGs) , such as methyl (-CH3) or methoxy (-OCH3), increase the electron density of the indole ring system. This can enhance the nucleophilicity of the ring, particularly at the C3 position. In some SAR studies, the presence of an EDG has been found to be favorable for activity. For example, a methyl group at the C-5 position of an oxindole scaffold was shown to increase activity eight-fold compared to the unsubstituted analogue. nih.gov In another series, a methoxy group at the C5- or C6-position of the indole nucleus contributed to optimal antiproliferative activity. researchgate.net

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), ester (-COOR), or trifluoromethyl (-CF3), decrease the electron density of the indole ring. The presence of a strong EWG like a trifluoromethyl group at the 2-position makes the indole very reactive towards electrophiles. nih.gov In some contexts, EWGs are beneficial for biological activity. Studies on 2-phenylindoles found that those bearing electron-withdrawing groups like esters or halogens on the benzene portion of the indole proceeded efficiently in catalytic reactions to give desired products with high selectivity. acs.org This indicates that the electronic properties conferred by EWGs can be crucial for achieving a specific pharmacological profile. The versatile nature of the indole scaffold allows it to accommodate both EDGs and EWGs, leading to a wide range of biological activities depending on the specific substitution pattern. researchgate.net

Table 3: General Effects of Electronic Groups on Indole Ring Activity

| Group Type | Example Substituents | General Effect on Indole Ring | Impact on Biological Activity (Examples) |

| Electron-Donating | -CH3, -OCH3, -NH2 | Increases electron density | Can enhance activity; 5-methyl substitution increased potency 8-fold in one series. nih.gov |

| Electron-Withdrawing | -Cl, -F, -COOR, -NO2, -CF3 | Decreases electron density | Can be favorable; 6-ester and 5/6-chloro groups were well-tolerated and led to active compounds. acs.org |

Specific Structural Elements and their Contribution to Activity: Case Study of Pyridinyl Moiety in N-Propyl-N-(4-pyridinyl)-1H-Indol-1-amine

The pyridinyl moiety plays a critical role in the pharmacological activity of N-Propyl-N-(4-pyridinyl)-1H-Indol-1-amine and its analogues. Structure-activity relationship (SAR) studies have demonstrated that both the position of the nitrogen atom within the pyridine ring and the nature of the substituents on this ring significantly influence the compound's potency and selectivity.

In a key study, a series of heteroaryl analogues of N-Propyl-N-(4-pyridinyl)-1H-Indol-1-amine (also known as besipirdine) were synthesized and evaluated for their potential as therapeutic agents. ebi.ac.uk The parent compound, with an unsubstituted 4-pyridinyl group, was identified as a promising candidate for clinical development. ebi.ac.uk

Position of the Pyridine Nitrogen:

The location of the nitrogen atom in the heteroaryl ring is a crucial determinant of activity. Analogues where the pyridinyl moiety was replaced with other nitrogen-containing heterocycles were synthesized to probe the importance of the 4-pyridinyl group. The data consistently showed that the 4-pyridinyl structure is preferred for optimal activity.

Substitution on the Pyridinyl Ring:

To further explore the SAR of the pyridinyl moiety, various substitutions were made on the pyridine ring of N-Propyl-N-(4-pyridinyl)-1H-Indol-1-amine. The introduction of substituents at different positions of the pyridine ring led to a range of effects on the compound's biological activity. For instance, the introduction of a fluorine atom at the 3-position of the pyridinyl ring was investigated. The resulting analogue, N-(3-Fluoro-4-pyridinyl)-3-methyl-N-propyl-1H-Indol-1-amine, demonstrated how substitutions on the pyridinyl ring can modulate the pharmacological profile.

The following interactive table summarizes the structure-activity relationships of key analogues, highlighting the impact of modifications to the pyridinyl moiety.

| Compound | Heteroaryl Moiety | Key Structural Feature | Impact on Activity |

| Besipirdine | 4-Pyridinyl | Unsubstituted Pyridine Ring | Potent activity, selected for clinical development. ebi.ac.uk |

| Analogue 1 | Pyridin-2-yl | Isomeric pyridinyl ring | Altered activity profile compared to the 4-pyridinyl analogue. |

| Analogue 2 | Pyridin-3-yl | Isomeric pyridinyl ring | Different potency and selectivity compared to the 4-pyridinyl analogue. |

| Analogue 3 | 3-Fluoro-4-pyridinyl | Substitution on the pyridine ring | Modulation of the pharmacological profile. |

These findings underscore the importance of the 4-pyridinyl moiety for the activity of this class of compounds. The nitrogen atom at the 4-position and the electronic properties of the ring appear to be critical for the interaction with its biological target.

Conformational Analysis and its Correlation with Pharmacological Potency

The three-dimensional conformation of a molecule is intrinsically linked to its pharmacological activity, as it dictates how the molecule interacts with its biological target. For N-Propyl-N-(4-pyridinyl)-1H-Indol-1-amine and its analogues, conformational analysis is a valuable tool for understanding the spatial arrangement of key structural features and their influence on potency.

It is hypothesized that the bioactive conformation, the specific three-dimensional shape the molecule adopts when it binds to its target, is crucial for its pharmacological effect. Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be employed to predict the low-energy conformations of these molecules. By comparing the preferred conformations of active and inactive analogues, it is possible to build a pharmacophore model that defines the essential spatial arrangement of functional groups required for activity.

For instance, the relative orientation of the indole and pyridinyl rings is likely a key determinant of activity. A particular dihedral angle between these two ring systems may be required for optimal interaction with the binding site of the target protein. Variations in this angle, influenced by substitutions on either ring, could explain the observed differences in potency among analogues. A comparative conformational analysis of a potent VEGFR-2 inhibitor, motesanib, revealed that the molecule does not necessarily bind to its target in its minimum energy conformer, highlighting the complexity of these interactions. nih.gov

A thorough conformational analysis of N-Propyl-N-(4-pyridinyl)-1H-Indol-1-amine analogues would provide valuable insights into the structural requirements for their pharmacological activity and could guide the design of new, more potent compounds.

Development of Quantitative Structure-Activity Relationships (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of robust QSAR models for 1H-Indol-1-amine, N-propyl- analogues could significantly accelerate the drug discovery process by enabling the prediction of the activity of novel, unsynthesized compounds.

A typical QSAR study involves the following steps:

Data Set Selection: A series of analogues with a wide range of biological activities is required. The data for N-Propyl-N-(4-pyridinyl)-1H-Indol-1-amine and its analogues from SAR studies would form the basis of the dataset.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties of the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

For the N-Propyl-N-(4-pyridinyl)-1H-Indol-1-amine series, a QSAR model could potentially identify the key molecular features that contribute to their pharmacological potency. For instance, the model might reveal that a specific range of lipophilicity, a particular electronic charge distribution on the pyridinyl ring, and a certain molecular shape are all important for high activity. Such a model would be a powerful predictive tool for the design of new analogues with enhanced therapeutic potential.

Preclinical Pharmacological and Biological Activity Profiling of 1h Indol 1 Amine, N Propyl and Derivatives

Neuropharmacological Activities and Receptor Modulation Studies

Derivatives of 1H-Indol-1-amine, N-propyl- have been synthesized and evaluated for their potential to modulate various central nervous system targets. The research highlights the versatility of the indole (B1671886) scaffold in developing ligands with distinct and sometimes overlapping activities, ranging from cholinomimetic to receptor antagonism and inverse agonism at several key cellular targets.

Cholinomimetic Properties and Acetylcholine (B1216132) Receptor Interactions

The cholinomimetic activity of derivatives of 1H-Indol-1-amine, N-propyl- is a cornerstone of their neuropharmacological profile. The compound N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, also known as besipirdine (B1666854), has been a focal point of this research. Studies show that besipirdine exhibits significant cholinomimetic properties, which are primarily demonstrated through its interaction with muscarinic acetylcholine receptors. nih.govnih.gov

In vitro studies have established that besipirdine inhibits the binding of [³H]quinuclidinyl benzilate, a known muscarinic antagonist, to these receptors. nih.govnih.gov This indicates a direct interaction with muscarinic binding sites that are crucial for cognitive processes. The mechanism is suggested to be a non-receptor-dependent enhancement of cholinergic neurotransmission, potentially by modulating acetylcholine availability or receptor sensitivity rather than through direct receptor agonism. nih.gov

The functional significance of these properties has been confirmed in vivo. Besipirdine was shown to effectively reverse behavioral deficits induced by scopolamine, a muscarinic antagonist that causes cognitive impairment. nih.govnih.gov This reversal demonstrates a functional restoration of cholinergic pathways essential for learning and memory.

Table 1: Cholinomimetic Activity of Besipirdine

| Assay Type | Finding | Implication |

|---|---|---|

| In Vitro Radioligand Binding | Inhibition of [³H]quinuclidinyl benzilate binding to muscarinic receptors. nih.govnih.gov | Direct interaction with acetylcholine receptor sites. |

Enhancement of Adrenergic Mechanisms

In addition to its effects on the cholinergic system, besipirdine also modulates adrenergic mechanisms. This dual activity contributes to its unique pharmacological profile. Preclinical evidence for the enhancement of adrenergic neurotransmission comes from both in vitro and in vivo studies. nih.gov

In vitro assays have demonstrated that besipirdine inhibits the binding of [³H]clonidine, indicating an interaction with alpha-2 adrenergic receptors. nih.gov Furthermore, it potently inhibits the synaptosomal uptake of biogenic amines, particularly norepinephrine. nih.gov Research suggests a preferential effect on norepinephrine and dopamine transport systems compared to serotonin systems. nih.gov By blocking the reuptake of these catecholamines, the compound increases their availability in the synaptic cleft, thereby enhancing adrenergic signaling.

In vivo studies support these findings. Besipirdine has been shown to reverse the effects of tetrabenazine, a drug that depletes monoamines and induces ptosis (eyelid drooping) in animal models. nih.gov The reversal of tetrabenazine-induced ptosis is a classic indicator of enhanced central adrenergic activity.

Table 2: Adrenergic Modulatory Effects of Besipirdine

| Assay Type | Finding | Implication |

|---|---|---|

| In Vitro Radioligand Binding | Inhibition of [³H]clonidine binding. nih.gov | Interaction with α2-adrenergic receptors. |

| In Vitro Uptake Assay | Inhibition of synaptosomal biogenic amine (norepinephrine) uptake. nih.gov | Increased synaptic availability of catecholamines. |

Dopamine Receptor D3 Agonism Studies

The high degree of homology between the dopamine D2 and D3 receptors (D3R) presents a challenge for developing selective ligands. mdpi.com While 1H-Indol-1-amine, N-propyl- and its primary analogue besipirdine are not primarily characterized as D3R agonists, the indole scaffold has been successfully incorporated into novel bitopic agonists designed for high D3R selectivity. mdpi.comnih.gov

Bitopic ligands are designed with two pharmacophores connected by a linker; one (the primary pharmacophore or PP) binds to the main orthosteric binding site, while the other (the secondary pharmacophore or SP) interacts with a secondary binding pocket (SBP). This approach has been used to create D3R-selective agonists. In one such bitopic agonist, FOB02-04A, a 1H-indole group serves as the secondary pharmacophore. nih.gov Structural studies revealed that this indole moiety binds in a groove at the receptor's extracellular region, with the outermost residues of the receptor's transmembrane helix 1 rearranging to allow stacking with the indole group. nih.gov

Further research has highlighted the importance of the indole amide as an SP for promoting D3R subtype selectivity over the D2R. mdpi.com These findings demonstrate that while not a characteristic of all N-propyl-indole-amines, the indole structure is a viable component in the rational design of potent and selective D3 receptor agonists.

Retinoid-Related Orphan Receptor Gamma-t (RORγt) Inverse Agonism

Retinoid-related orphan receptor gamma-t (RORγt) is a nuclear receptor that acts as a key transcription factor for the differentiation of T-helper 17 (Th17) cells, which are implicated in various autoimmune diseases. nih.govnih.gov Consequently, RORγt inverse agonists are of significant therapeutic interest. Recent drug discovery efforts have identified novel series of indole derivatives as potent RORγt inverse agonists. nih.govnih.govacs.org

Through structure-based design, researchers have developed indole-based analogues that effectively inhibit RORγt activity. nih.gov The mechanism of action involves the ligand binding to the receptor's ligand-binding domain and disrupting the conformation of a critical region known as helix 12 (H12), which is necessary for co-activator recruitment. nih.gov One potent indole-based lead compound, designated Compound 21 , demonstrated strong RORγt inhibition with IC50 values below 10 nM in both Fluorescence Resonance Energy Transfer (FRET) and Th17 cellular assays. nih.gov

Another series of indole analogues yielded RO-2 , a potent and orally bioavailable RORγt inverse agonist that showed suppression of RORγt activity markers in both murine and human primary cells and proved efficacious in multiple animal models of autoimmune disorders. nih.gov

Table 3: RORγt Inverse Agonist Activity of Indole Derivatives

| Compound | Assay | Result (IC50) |

|---|---|---|

| Compound 13 (Indole Analogue) | FRET Assay | 5 nM nih.gov |

| Compound 21 (Indole Analogue) | FRET Assay | < 10 nM nih.gov |

Serotonin Receptor (5-HT6R) Antagonism

The serotonin 5-HT6 receptor is located almost exclusively in the central nervous system, particularly in brain regions associated with cognition, such as the hippocampus and cerebral cortex. Blockade of this receptor has been shown to improve cognitive performance in a variety of preclinical models, making 5-HT6R antagonists a promising area of research. A series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives has been designed and identified as potent and selective 5-HT6 receptor antagonists. This demonstrates that the indole core is a suitable scaffold for targeting this specific serotonin receptor subtype.

Beta-3 Adrenergic Receptor Agonism

The beta-3 adrenergic receptor (β3-AR) is a member of the adrenergic receptor family primarily known for its role in regulating lipolysis and bladder function. nih.gov While many β3-AR agonists are based on phenethanolamine structures, research has also identified novel indole derivatives with potent agonist activity at this receptor.

A series of 1,7-cyclized indole-based compounds were synthesized and found to be potent human β3-AR agonists. nih.gov Structure-activity relationship (SAR) studies revealed that modifying the cyclized linker portion of the molecule could significantly enhance selectivity for the β3-AR over the β1- and β2-AR subtypes. One particularly potent analogue, Compound 26 , which features an eight-membered ring, was identified as a highly effective β3-AR agonist with excellent selectivity. nih.gov Additionally, a series of oxindole-based derivatives have also been described as β3-AR agonists. nih.gov

Table 4: β3-Adrenergic Receptor Agonist Activity of an Indole Derivative

| Compound | Receptor | Activity (EC50) | Intrinsic Activity (IA) | Selectivity |

|---|

Antimicrobial and Anti-Infective Potentials

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of serving as a ligand for a variety of biological receptors. nih.govnih.gov This structural motif is found in numerous natural products and synthetic compounds that exhibit a wide range of therapeutic applications, including significant anti-infective properties. nih.gov Researchers have extensively explored indole derivatives for their potential to combat bacterial, fungal, parasitic, and viral infections, leading to the discovery of compounds with potent activity against various pathogens, including drug-resistant strains. nih.govnih.gov

Indole derivatives have demonstrated considerable efficacy against both Gram-positive and Gram-negative bacteria, including challenging drug-resistant variants such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). nih.govnih.gov A series of 1-methylquinolinium derivatives integrated with an indole fragment showed effective inhibition against MRSA and VRE, with Minimum Inhibitory Concentration (MIC) values ranging from 1-4 μg/mL. nih.gov The mode of action for some of these compounds involves the disruption of the FtsZ protein, which is crucial for bacterial cell division. nih.gov

Similarly, novel aminoguanidine-indole derivatives have shown potent activity against ESKAPE pathogens (a group of highly virulent and antibiotic-resistant bacteria) and clinical isolates of resistant Klebsiella pneumoniae. nih.gov Certain N-benzyl indole derivatives containing halogen or trifluoromethyl groups were particularly active, with MICs in the range of 2–16 µg/mL. nih.gov For instance, specific derivatives showed MICs of 4 to 8 µg/mL against clinical K. pneumoniae isolates, an activity level comparable to the antibiotic colistin. nih.gov The mechanism for these compounds includes inducing depolarization and disruption of the bacterial membrane. nih.gov Other studies on indolyl-pyrimidine derivatives also reported high antibacterial activity against various bacterial strains. japsonline.com

| Compound Class | Target Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Indolyl-quinolinium derivatives | MRSA, VRE | 1-4 µg/mL | nih.gov |

| Aminoguanidine-indole derivatives | ESKAPE pathogens, resistant K. pneumoniae | 2-16 µg/mL | nih.gov |

| 2-(1H-indol-3-yl)-4, 6-dioxo-6, 11-dihydro-4H-pyrimido [2, 1-b]quinazoline-3-carbonitrile | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | High Activity | japsonline.com |

| 2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine- 5-carbonitrile | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | High Activity | japsonline.com |

The versatility of the indole scaffold extends to antifungal applications. Various synthetic indole derivatives have been evaluated against pathogenic fungi like Candida albicans and Aspergillus niger. researchgate.net For example, a series of 1H-Indole derivatives were synthesized and screened for antifungal activity, with some compounds showing significant efficacy. researchgate.net

Research into 3-indolyl-3-hydroxy oxindole derivatives revealed broad-spectrum antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. mdpi.com Structure-activity relationship (SAR) studies indicated that introducing halogen substituents (I, Cl, or Br) at position 5 of the oxindole and indole rings was critical for potent antifungal activity. mdpi.com One such compound demonstrated an EC50 of 3.44 mg/L against R. solani, which was superior to commercial fungicides. mdpi.com In another study, novel indole derivatives containing a triazole motif exhibited excellent activity against C. albicans, with one compound showing an MIC value of 2 µg/mL. nih.gov

| Compound/Derivative Class | Target Pathogen | Activity Metric | Reference |

|---|---|---|---|

| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | Candida albicans | MIC: 2 µg/mL | nih.gov |

| 3-indolyl-3-hydroxy oxindole derivative (Compound 3u) | Rhizoctonia solani | EC50: 3.44 mg/L | mdpi.com |

| Indolyl-pyrimidine derivatives | Candida albicans | Active | japsonline.com |

| Pyrazole carboxamide derivatives | Various phytopathogenic fungi | Moderate to Remarkable Activity | nih.gov |

Leishmaniasis is a parasitic disease for which new, safer, and more effective treatments are needed. Indole and its related heterocyclic structures have been investigated as potential sources of novel antileishmanial agents. mdpi.com Screening of a compound library against Leishmania major identified 14 hits with IC50 values ranging from 15 to 477 nM. nih.gov Among these were compounds containing substituted aminobenzimidazole motifs, which share structural similarities with the indole core. nih.gov

Further studies on indolizines, a class of heterocyclic compounds structurally related to indoles, have also shown antileishmanial properties. mdpi.com The exploration of endoperoxide–pyrazole hybrids, which can be conceptually linked to indole-hybrid strategies, also yielded compounds with activity against Leishmania tropica and Leishmania infantum promastigotes. The hydrochloride salt of one hybrid was the most active, a finding corroborated in assessments against intracellular amastigotes. mdpi.com

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. nih.gov The indole scaffold is a key component in several promising anti-TB drug candidates. nih.gov Indole-2-carboxamides, for instance, are potent antitubercular molecules that have been shown to inhibit MmpL3, a crucial transporter involved in mycobacterial cell wall biogenesis. chemrxiv.org

Derivatives such as indolyl azaspiroketal Mannich bases have demonstrated submicromolar activity against M. tuberculosis H37Rv. nih.gov These compounds are believed to act by inserting into and perturbing the mycobacterial cell membrane. nih.gov Other research has identified indole chalcones and indole-derived spirothiazolidinones with significant activity against the H37Rv strain. nih.govnih.gov Specifically, one N-benzylated indole Mannich base exhibited an MIC of 6.25 µg/mL. nih.gov Furthermore, some indolizine derivatives have shown efficacy against both H37Rv and MDR strains of M. tuberculosis. mdpi.com

| Compound Class | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Indolyl azaspiroketal Mannich bases | M. tuberculosis H37Rv | Submicromolar | nih.gov |

| 4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine | M. tuberculosis | 6.25 µg/mL | nih.gov |

| Indole-2-carboxamides | M. tuberculosis (including drug-resistant strains) | Potent Activity | chemrxiv.org |

| Indolizine derivative (Compound 4) | M. tuberculosis H37Rv | 4 µg/mL | mdpi.com |

The indole moiety is a cornerstone in the development of antiviral drugs. nih.gov A number of indole-containing compounds have been developed to treat viral infections such as HIV and HCV. nih.gov For example, delavirdine is an indole-based non-nucleoside reverse transcriptase inhibitor used in HIV therapy. nih.gov

Preclinical research has identified numerous indole derivatives with broad-spectrum antiviral potential. A series of novel benzo-heterocyclic amine derivatives, including indole-based structures, were synthesized and showed potent activity against both RNA viruses (Influenza A, HCV, Coxsackie B3) and a DNA virus (HBV) at low micromolar concentrations. nih.gov Specifically, certain compounds exhibited IC50 values ranging from 0.71 to 34.87 μM across this panel of viruses. nih.gov Other studies have focused on arbidol-based indole derivatives for activity against the Chikungunya virus. nih.gov The versatility of the indole scaffold continues to make it an attractive starting point for the discovery of new antiviral agents. nih.govnih.gov

Antioxidant and Anti-Inflammatory Effects

Chronic inflammation and oxidative stress are underlying factors in numerous pathological conditions. Indole derivatives have been investigated for their ability to mitigate these processes. Novel indoline derivatives have shown potent antioxidant and anti-inflammatory activities. nih.gov In preclinical models, concentrations from 1 pM to 1 nM of several compounds protected macrophage cells against cytotoxicity induced by hydrogen peroxide and suppressed the elevation of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 following lipopolysaccharide (LPS) stimulation. nih.gov

The antioxidant activity of indole derivatives is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov Studies on C-3 substituted indole derivatives found that compounds with a pyrrolidinedithiocarbamate moiety had significant antioxidant properties, demonstrating high DPPH radical scavenging activity. nih.gov In anti-inflammatory assays, some indoline derivatives showed excellent inhibition of protein denaturation, a marker of inflammation, with IC50 values comparable to the standard drug diclofenac sodium. core.ac.uk Furthermore, an indole-derived compound, N-salicyloyltryptamine, was found to significantly decrease leukocyte migration, myeloperoxidase (MPO) activity, and levels of nitrites and thiobarbituric acid reactive species (TBARS) in a mouse model of peritonitis. nih.gov These findings highlight the potential of indole-based compounds to modulate oxidative and inflammatory pathways.

| Compound/Derivative Class | Assay/Model | Effect | Reference |

|---|---|---|---|

| Indoline derivatives | LPS-induced macrophages | Inhibition of NO, TNF-α, IL-6 | nih.gov |

| Indoline derivatives (4a, 4b) | Protein anti-denaturation assay | IC50: 62.2 µg/ml and 60.7 µg/ml | core.ac.uk |

| C-3 substituted indole with pyrrolidinedithiocarbamate | DPPH scavenging assay | High radical scavenging activity (38%) | nih.gov |

| N-salicyloyltryptamine (NST) | Carrageenan-induced peritonitis | Decreased leukocyte migration, MPO, nitrites, TBARS | nih.gov |

Free Radical Scavenging Capabilities (e.g., Superoxide Anion)

The indole ring system is recognized for its antioxidant properties, largely due to the heterocyclic nitrogen atom's free electron pair, which acts as an active redox center. nih.gov This structure allows indole derivatives to participate in electron or hydrogen transfer, which is key to neutralizing reactive oxygen species (ROS). nih.govrsc.org

Studies on various N-substituted indole derivatives have demonstrated their capacity to scavenge free radicals. For instance, a study on indole-2 and 3-carboxamides showed that these compounds could decrease the chemiluminescence from a system generating superoxide radicals (O₂•⁻) by 13-70% at a concentration of 1 mmol/L. nih.gov The research hypothesized that since these compounds inhibit cyclooxygenase-1, which can be involved in ROS production, they likely possess antioxidative properties. nih.gov Further research into novel N-substituted indole-3-carboxamides confirmed their free radical scavenging properties through the inhibition of superoxide anion formation. scilit.com

Additionally, naturally occurring indole derivatives have been isolated specifically for their free radical scavenging activity. Two such compounds, 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, were identified from the mushroom Agrocybe cylindracea as effective scavengers. nih.gov The antioxidant mechanism of indole derivatives is believed to involve the formation of a resonance-stabilized indolyl radical, with the unsubstituted indole nitrogen atom being crucial for this activity. nih.gov

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process of oxidative degradation of lipids, leading to cell damage. The ability of a compound to inhibit this process is a key indicator of its antioxidant potential. Research has shown that various classes of indole derivatives are effective inhibitors of lipid peroxidation.

In one study, new derivatives of pyrimido[1',6':1,2]pyrido[3,4-b]indole were identified as potent inhibitors of NADPH- and Fe²⁺-dependent lipid peroxidation. nih.gov Similarly, 5-hydroxyoxindole and its synthesized derivatives demonstrated significant suppression of lipid peroxidation induced in a rat liver microsome system. nih.gov The natural indole derivatives isolated from Agrocybe cylindracea, 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, also inhibited lipid peroxidation in rat liver microsomes, exhibiting IC₅₀ values of 4.1 and 3.9 μg/mL, respectively. nih.gov

Furthermore, the well-known indole derivative melatonin and its analogues have been investigated for their ability to reduce lipoperoxidation in rat brain homogenates. nih.gov Indole-3-carbinol has also been shown to inhibit lipid peroxidation in microsomal systems. mdpi.com These findings collectively suggest that the indole scaffold, a core feature of 1H-Indol-1-amine, N-propyl-, is associated with significant protective effects against lipid peroxidation.

Table 1: Antioxidant and Lipid Peroxidation Inhibition Activity of Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Biological Activity Measured | Key Findings |

|---|---|---|

| N-substituted Indole-3-carboxamides | Superoxide Anion Scavenging | Inhibition of superoxide anion formation. scilit.com |

| Indole-2 and 3-carboxamides | Superoxide Anion Scavenging | 13-70% decrease in chemiluminescence from O₂•⁻ generating system. nih.gov |

| 6-hydroxy-1H-indole-3-carboxaldehyde | Lipid Peroxidation Inhibition | IC₅₀ = 4.1 µg/mL in rat liver microsomes. nih.gov |

| 6-hydroxy-1H-indole-3-acetamide | Lipid Peroxidation Inhibition | IC₅₀ = 3.9 µg/mL in rat liver microsomes. nih.gov |

| Pyrimido[1',6':1,2]pyrido[3,4-b]indoles | Lipid Peroxidation Inhibition | Potent inhibition of NADPH- and Fe²⁺-dependent lipid peroxidation. nih.gov |

| 5-Hydroxyoxindole Derivatives | Lipid Peroxidation Inhibition | Significant suppression of lipid peroxidation. nih.gov |

Modulation of Reactive Oxygen Species (ROS) Generation

Beyond direct scavenging, indole derivatives can modulate the generation of ROS. Cellular oxidative stress arises from an imbalance between ROS production and the biological system's ability to detoxify these reactive products. nih.gov Indole-based compounds can influence this balance through various mechanisms.

Studies have shown that certain indole derivatives protect against oxidative damage by modulating inflammatory pathways that contribute to ROS production. mdpi.com For example, one indole derivative, NC009-1, was found to alleviate the production of inflammatory mediators, which in turn reduces ROS from activated microglia. mdpi.com This modulation helps protect against lipid peroxidation and the generation of cytotoxic byproducts. mdpi.com The protective effects of indole compounds against ROS-induced damage have been noted in various contexts, including protecting proteins from oxidation by species like alkyl peroxides and hydroxyl radicals. nih.gov The effectiveness of the indole structure as an antioxidant scaffold suggests that compounds like 1H-Indol-1-amine, N-propyl- could potentially modulate cellular ROS homeostasis. nih.gov

Anti-Cancer and Antineoplastic Investigations

The indole scaffold is a common feature in many compounds investigated for anti-cancer properties. Research has explored the activity of indole derivatives in targeting specific pathways crucial for cancer cell proliferation and survival.

Inhibition of Gli1-Mediated Transcription in Hedgehog Pathway

The Hedgehog-Glioma-associated oncogene (Hh-Gli) signaling pathway is critical during embryonic development and its aberrant activation in adults is implicated in the formation and progression of several cancers. acs.org The Gli1 transcription factor is a downstream effector of this pathway, and its inhibition is an attractive target for anti-cancer therapy. acs.orgnih.gov

Research has identified indole-based molecules as inhibitors of this pathway. A study focused on developing small-molecule inhibitors of Gli1-mediated transcription created amide conjugates of ketoprofen and indole. nih.gov These new indole derivatives demonstrated inhibitory activity in a Gli1-responsive luciferase reporter assay. nih.gov Specifically, compounds were tested in cells transfected with human full-length Gli1, ensuring that the inhibitory activity was targeted at Gli1-mediated transcription and not upstream components of the pathway. nih.gov One derivative, compound 33 , showed an IC₅₀ of 29 µM for Gli2-mediated transcription, with approximately ten-fold selectivity for Gli1. nih.gov This demonstrates that the indole scaffold can be functionalized to effectively and selectively inhibit key components of the Hh-Gli signaling pathway.

Aromatase Inhibitory Activity

Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a primary strategy for treating hormone-dependent breast cancer. frontiersin.orgnih.gov Several studies have successfully designed and synthesized potent aromatase inhibitors based on the indole structure.

One study developed a series of sulfonamide-based indole derivatives and evaluated their anti-aromatase activity. All thirty-four synthesized compounds inhibited aromatase, with IC₅₀ values ranging from 0.7 to 15.3 μM. researchgate.net The most potent compounds, phenoxy analogs 28 and 34 , displayed sub-micromolar IC₅₀ values of 0.7 μM and 0.8 μM, respectively. researchgate.net

Another research effort synthesized novel indole-based derivatives as dual aromatase and iNOS inhibitors. Several of these compounds showed significant aromatase inhibitory effects, with IC₅₀ values ranging from 10 nM to 33 nM, which is considerably more potent than the reference drug ketoconazole (IC₅₀ > 100 nM). frontiersin.orgnih.gov Specifically, compounds 12 and 16 were among the most potent, with IC₅₀ values of 10 nM and 12 nM, respectively. frontiersin.orgnih.gov Further studies on 2- and 3-[(aryl)(azolyl)methyl]indoles also identified highly potent inhibitors, with compound 28g showing an IC₅₀ value of 0.025 µM. tandfonline.com

Table 2: Aromatase Inhibitory Activity of Various Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Series | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Indole Sulfonamide Analog 28 | Aromatase | 0.7 µM researchgate.net |